Anabol

Erythropoiesis Hematology Endocrinology

For laboratories requiring a structurally distinct, non-aromatizable androgen receptor agonist, Stanozolol (CAS 302-96-5) provides an essential tool. Its unique pyrazole-fused A-ring (RBA=0.8%) activates AR signaling without estrogenic interference, critical for ER-positive cancer & behavioral studies. With superior EPO induction (41.5% > nandrolone) & WADA-mandated LC-MS/MS methods, it is a key comparator for hematopoiesis & doping control. Procure ≥98% HPLC-pure reference material to ensure experimental validity distinct from common misidentified analogs.

Molecular Formula C21H32N2O
Molecular Weight 328.5 g/mol
CAS No. 302-96-5
Cat. No. B10754409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnabol
CAS302-96-5
Molecular FormulaC21H32N2O
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C
InChIInChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)
InChIKeyLKAJKIOFIWVMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, SOL IN DIMETHYLFORMAMIDE;  SPARINGLY SOL IN ALC AND CHLOROFORM;  SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE;  VERY SLIGHTLY SOL IN BENZENE

Anabol (CAS 302-96-5, Stanozolol): Technical Specifications and Research-Grade Procurement Considerations


Anabol, chemically identified by CAS registry number 302-96-5, is the generic designation for the synthetic anabolic-androgenic steroid (AAS) stanozolol [1]. It is an organic heteropentacyclic compound resulting from the formal condensation of the 3-keto-aldehyde moiety of oxymetholone with hydrazine, yielding the IUPAC name 17β-hydroxy-17α-methyl-5α-androstano[3,2-c]pyrazole [1]. As a 17α-alkylated derivative of dihydrotestosterone (DHT), this structural modification confers high oral bioavailability by conferring resistance to first-pass hepatic metabolism, a key differentiating property within the 17α-alkylated steroid subclass [2]. While originally developed for clinical indications including hereditary angioedema and aplastic anemia, stanozolol is now primarily utilized as a reference standard in analytical toxicology, forensic doping control, receptor pharmacology studies, and comparative endocrinology research [1][3].

Why Generic Substitution of Stanozolol with Other 17α-Alkylated Anabolic Steroids Introduces Uncontrolled Experimental Variables


Although stanozolol shares the 17α-alkylation structural motif with other oral AAS compounds such as oxymetholone, oxandrolone, and methyltestosterone, assuming functional equivalence introduces significant confounding variables in research and clinical contexts [1]. Critically, stanozolol's unique pyrazole-fused A-ring fundamentally alters its receptor interaction profile, yielding exceptionally weak androgen receptor (AR) binding affinity (RBA = 0.8%) yet paradoxically robust AR-mediated signaling activation [2][3]. Furthermore, unlike testosterone and nandrolone, stanozolol is structurally incapable of aromatization to estrogenic metabolites, eliminating estrogen receptor-mediated confounding effects in gene expression or behavioral studies [4]. Differential metabolic fates—including the absence of detectable CYP-mediated phase I metabolites in certain human tissue fractions compared to other doping agents—further preclude simple analytical or pharmacological interchangeability [5]. Procurement of the incorrect analog therefore risks invalidating experimental outcomes due to unanticipated differences in receptor activation, off-target signaling, or metabolite interference.

Quantitative Comparative Evidence: Stanozolol (CAS 302-96-5) Differentiation Against Key Structural Analogs


Superior Erythropoietin (EPO) Induction: Stanozolol vs. Nandrolone Decanoate

In a direct head-to-head comparative study in healthy dogs, stanozolol administration induced a significantly greater elevation in serum erythropoietin (EPO) concentration compared to nandrolone decanoate [1]. The difference was statistically significant (p < 0.05), positioning stanozolol as the more potent hematopoietic stimulator among these two clinically relevant anabolic agents.

Erythropoiesis Hematology Endocrinology

Androgen Receptor Binding Affinity: Paradoxical Weak Binding with Potent Functional Activation

Stanozolol exhibits a relative binding affinity (RBA) for the human androgen receptor of only 0.8%, which is markedly lower than nandrolone (RBA = 31%) but comparable to oxymetholone (RBA = 0.4%) and oxandrolone (RBA = 0.3%) [1]. Despite this weak binding, stanozolol demonstrates robust functional activation of AR-mediated signaling, creating a unique pharmacological profile distinct from both high-affinity binders (e.g., nandrolone) and other weak binders that lack comparable activation potency [2].

Receptor Pharmacology Molecular Endocrinology AR Signaling

Aromatization Potential: Structural Inability to Convert to Estrogenic Metabolites

Stanozolol is structurally incapable of undergoing aromatization to estrogenic metabolites due to its A-ring pyrazole modification and 5α-reduced configuration, contrasting sharply with testosterone and nandrolone, both of which serve as substrates for the aromatase (CYP19A1) enzyme [1]. This structural property eliminates estrogen receptor-mediated transcriptional activation and associated fluid retention effects, providing an experimental tool for isolating AR-specific signaling in vivo without estrogenic confounding [2].

Estrogen Signaling Aromatase Steroid Metabolism

Hepatic Toxicity: Direct Hepatocyte Toxicity Profile Shared with Other 17α-Alkylated Steroids

In primary rat hepatic cell cultures, stanozolol, oxymetholone, and methyltestosterone all exhibited direct hepatocyte toxicity, whereas non-17α-alkylated steroids (testosterone cypionate, 19-nortestosterone, testosterone, estradiol) showed no toxic effects at equivalent doses [1]. This finding confirms that stanozolol shares the class-wide hepatotoxic liability characteristic of all 17α-alkylated AAS compounds, driven by the C17α alkyl substitution that confers oral bioavailability [2].

Hepatotoxicity Drug Safety In Vitro Toxicology

Hematopoietic Differentiation: Stanozolol Favors Erythropoiesis Over Thrombopoiesis

In a murine model of immune-mediated bone marrow failure, stanozolol and danazol exhibited divergent hematopoietic effects despite neither directly stimulating hematopoiesis in vitro [1]. In vivo, stanozolol demonstrated a preferential advantage in improving erythropoiesis, whereas danazol induced stronger thrombopoietic (platelet-increasing) effects. Both compounds exhibited comparable immunosuppressive activity in this model system [1].

Bone Marrow Failure Hematopoiesis Immune Modulation

Anabolic-to-Androgenic Ratio: Theoretical Superiority Contextualized with Empirical Limitations

Stanozolol is frequently cited as possessing a high theoretical anabolic-to-androgenic ratio (approximately 30:1 to 120:1 depending on assay system), substantially exceeding oxandrolone (10:1), nandrolone (10:1), and oxymetholone (3:1) in preclinical myotrophic assays [1]. However, this ratio represents an idealized metric derived from rodent levator ani (anabolic) versus seminal vesicle (androgenic) weight assays and does not reliably translate to tissue-selective anabolism in higher species or clinical settings [2]. Virilization and androgenic effects still occur at therapeutic doses in humans, particularly in female subjects [3].

Myotrophic Activity Androgenic Index Tissue Selectivity

Stanozolol (CAS 302-96-5): Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Forensic Toxicology and Anti-Doping Laboratories

Stanozolol is a mandatory certified reference material for World Anti-Doping Agency (WADA)-accredited laboratories conducting routine urine screening. Its unique pyrazole-fused structure and characteristic metabolites (including 3'-hydroxystanozolol and 4β-hydroxystanozolol) require distinct analytical methods compared to other 17α-alkylated steroids. The high oral bioavailability conferred by C17α alkylation [1] and its well-characterized metabolic fate [2] make stanozolol an essential calibration standard for LC-MS/MS and GC-MS detection platforms. Laboratories must procure high-purity stanozolol reference material (≥98% purity by HPLC) that is distinct from the structurally dissimilar methenolone, with which this CAS number has been erroneously conflated in some non-authoritative databases.

Androgen Receptor (AR) Signaling Research: Non-Aromatizable AR Agonist Tool Compound

For researchers investigating AR-mediated gene expression, protein synthesis, or cellular proliferation without estrogen receptor (ER) cross-activation, stanozolol provides a structurally guaranteed non-aromatizable tool compound. Unlike testosterone or nandrolone, which generate estrogenic metabolites that activate ERα and ERβ, stanozolol's 5α-reduced A-ring pyrazole configuration renders aromatization impossible [1]. This property is particularly valuable in studies of ER-positive breast cancer cell lines, uterine tissue responses, or behavioral neuroscience paradigms where estrogenic confounding must be rigorously excluded. Additionally, its exceptionally weak AR binding (RBA = 0.8%) [2] coupled with robust functional activation enables investigation of non-classical AR signaling pathways that may be obscured by high-affinity AR ligands such as nandrolone or DHT.

Hereditary Angioedema (HAE) Prophylaxis Research and C1 Inhibitor Studies

Stanozolol remains a validated positive control in research on C1 esterase inhibitor (C1-INH) deficiency and hereditary angioedema pathophysiology. Its clinical efficacy in reducing attack frequency and severity in HAE patients is well-documented [1], establishing it as a benchmark compound for evaluating novel small-molecule C1-INH modulators or RNA-based therapies. Importantly, the patent protection for branded stanozolol (Winstrol®) has expired [2], enabling procurement of generic stanozolol for pre-clinical research without intellectual property restrictions. Comparative studies indicate that while oxandrolone demonstrates superior hepatic safety in this clinical context [3], stanozolol's distinct hematopoietic profile—specifically its erythropoiesis-favoring bias over thrombopoiesis [4]—may offer lineage-specific advantages for HAE patients with concurrent anemia.

Erythropoiesis and Bone Marrow Failure Model Development

For researchers developing animal models of erythropoiesis stimulation or evaluating hematopoietic growth factors, stanozolol provides a chemically defined small-molecule comparator with superior EPO induction potency relative to nandrolone decanoate (41.5% higher EPO elevation; p < 0.05) [1]. This enhanced EPO response enables more robust experimental signals in anemic animal models and may reduce required cohort sizes. However, researchers must note that this hematopoietic advantage is accompanied by class-wide 17α-alkylated hepatotoxicity [2], necessitating inclusion of liver function monitoring endpoints in study protocols. The differential hematopoietic lineage bias between stanozolol (erythroid-favoring) and danazol (platelet-favoring) [3] further supports rational compound selection based on the specific cytopenia being modeled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anabol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.